(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)thiourea
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Overview
Description
(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)thiourea is a heterocyclic compound that contains both quinazolinone and thiourea moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)thiourea typically involves the reaction of 2-aminobenzamide with isothiocyanates under mild conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazolinone ring system. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The quinazolinone ring can be reduced under specific conditions to yield dihydroquinazolinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiourea moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents .
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives from oxidation, dihydroquinazolinone derivatives from reduction, and substituted thiourea derivatives from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)thiourea involves its interaction with specific molecular targets. The quinazolinone moiety can interact with enzymes and receptors, modulating their activity. The thiourea group can form hydrogen bonds and other interactions with biological molecules, enhancing the compound’s binding affinity and specificity. These interactions can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4(3H)-one share the quinazolinone core structure and exhibit similar biological activities.
Thiourea Derivatives: Compounds such as N-phenylthiourea have a similar thiourea moiety and are known for their biological activities.
Uniqueness
(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)thiourea is unique due to the combination of the quinazolinone and thiourea moieties in a single molecule. This dual functionality enhances its potential biological activities and makes it a versatile compound for various applications .
Properties
IUPAC Name |
(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4OS/c10-8(15)13-9-11-6-4-2-1-3-5(6)7(14)12-9/h1-4H2,(H4,10,11,12,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIVPGSILUOTLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N=C(N2)NC(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=O)N=C(N2)NC(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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